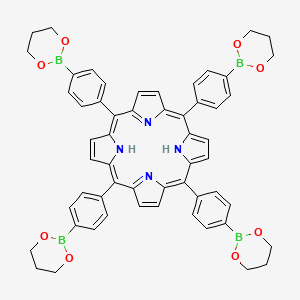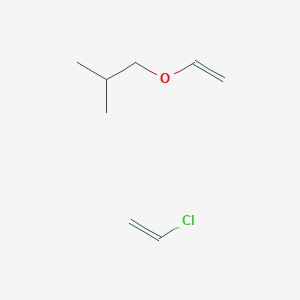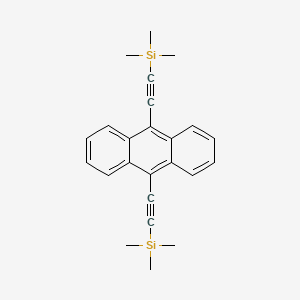
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
Vue d'ensemble
Description
The compound “5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin” is a meso-tetraphenylporphyrin species with unconventional peripheral boronic ester substituents . It’s a nitrobenzene solvate .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a novel 5,10,15,20-tetrakis porphyrin and its transition metal complexes were synthesized and characterized by elemental analysis as well as IR, H-1-NMR and UV-Vis spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was characterized by elemental analysis as well as IR, H-1-NMR and UV-Vis spectroscopy . The compound is a nitrobenzene solvate of a meso-tetraphenylporphyrin species with unconventional peripheral boronic ester substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 950.28 . It’s recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Photodynamic Antimicrobial Activity
This compound has been used in the development of a novel treatment to mitigate the impact of microbial resistance . It was synthesized as a benzoporphyrin derivative and exhibited excellent photophysical properties, making it a potential agent for antibacterial photodynamic therapy . It showed higher activity against the MRSA strain under irradiation than in the absence of irradiation .
Biological Imaging
Porphyrin and its derivatives, including this compound, have attracted considerable research interests because of their promising application in biological imaging . They can be used to visualize biological structures or processes.
Catalysis
These compounds have also been used in catalysis . Their unique structure and properties make them suitable for facilitating various chemical reactions.
Solar Cells
The use of porphyrin and its derivatives in solar cells is another area of interest . They can be used in the design of light-harvesting materials due to their ability to absorb and transfer light energy efficiently.
Two-Photon Photodynamic Therapy
This compound has been studied for its potential use in two-photon photodynamic therapy . This is a type of therapy that uses light to activate a photosensitizing agent, which then produces a form of oxygen that kills nearby cells.
Drug Carriers
Metal-Organic Frameworks (MOFs) assembled from this compound have been suggested as potential drug carriers . Their porous structure allows for the encapsulation and controlled release of drugs.
Adsorption of Gases and Organic Pollutants
MOFs made from this compound can also be used for the adsorption of gases and organic pollutants . This makes them useful in environmental remediation efforts.
Removal of Heavy Metals
Another potential application of MOFs assembled from this compound is in the removal of heavy metals present in water . This could be particularly useful in treating wastewater or contaminated water supplies.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The compound represents an essential intermediate in the synthetic route to newly functionalized building blocks for the formulation of porphyrin-based supramolecular assemblies . This suggests potential future directions in the development of novel materials and devices based on porphyrin chemistry.
Mécanisme D'action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, light is a critical factor for porphyrins involved in photocatalytic processes or photodynamic therapy. Additionally, the pH and temperature of the environment can also affect the compound’s action and stability.
Propriétés
IUPAC Name |
5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50B4N4O8/c1-29-65-57(66-30-1)41-13-5-37(6-14-41)53-45-21-23-47(61-45)54(38-7-15-42(16-8-38)58-67-31-2-32-68-58)49-25-27-51(63-49)56(40-11-19-44(20-12-40)60-71-35-4-36-72-60)52-28-26-50(64-52)55(48-24-22-46(53)62-48)39-9-17-43(18-10-39)59-69-33-3-34-70-59/h5-28,61,64H,1-4,29-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFTZQNOAAONLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCCCO9)C1=CC=C(C=C1)B1OCCCO1)C=C5)C1=CC=C(C=C1)B1OCCCO1)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50B4N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)




![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)